

# comparing the performance of krypton versus xenon in ion thrusters

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# A Comparative Guide to Krypton and Xenon in Ion Thrusters

For researchers and engineers in the field of electric propulsion, the choice of propellant is a critical design decision that influences the overall performance, cost, and lifespan of an ion thruster system. While xenon has traditionally been the propellant of choice due to its favorable physical properties, the increasing cost and limited global supply have prompted significant research into viable alternatives. Among these, **krypton**, another noble gas, has emerged as a leading contender.

This guide provides an objective, data-driven comparison of **krypton** and xenon as propellants for ion thrusters, summarizing key performance metrics, detailing the experimental protocols used for their evaluation, and visualizing the fundamental operational principles and performance trade-offs.

### Performance Comparison: Krypton vs. Xenon

The primary trade-off between **krypton** and xenon revolves around cost versus performance. **Krypton** is significantly more abundant in the Earth's atmosphere (approximately 1 ppm compared to xenon's 0.086 ppm) and, as a result, is considerably less expensive.[1] However, this economic advantage comes at the cost of performance, primarily in terms of efficiency and achievable thrust for a given power level.[1][2]



### **Quantitative Data Summary**

The following table summarizes the key physical properties and experimentally-derived performance metrics for both propellants. The performance data is based on tests conducted on various Hall thrusters and gridded ion engines, which may not have been optimized for **krypton** operation.



Parameter	Krypton (Kr)	Xenon (Xe)	Notes
Physical Properties			
Atomic Mass (amu)	83.8	131.3	Lighter mass theoretically allows for higher exit velocities. [1]
1st Ionization Energy (eV)	14.0	12.1	Higher energy requirement makes krypton harder to ionize.[1]
Relative Abundance (ppm)	~1.0	~0.086	Krypton is over 10 times more abundant in the atmosphere.
Performance Metrics			
Specific Impulse (Isp)	1,500 - 5,100 s	1,500 - 5,000+ s	Theoretical Isp gains for Kr are often offset by lower efficiency.[1]
Thrust (at same power)	11-23% Lower	Higher	Xenon produces more thrust for a given input power.[1][3]
Anode Efficiency	36% (Typical)	44% (Typical)	Kr efficiency is typically 7-23% lower than Xe.[1][3][4]
Mass Utilization Efficiency	Lower	Higher	A primary driver of the overall efficiency gap. [5]
Thruster Lifetime	Potentially Shorter	Longer	Higher energy ions and electrons can increase component erosion.



# In-Depth Performance Analysis Thrust and Specific Impulse (Isp)

Theoretically, **krypton**'s lower atomic mass should enable a 25% higher specific impulse compared to xenon for the same accelerating voltage.[1] However, experimental results often show a much smaller, or even negligible, increase. This discrepancy is largely due to **krypton**'s lower mass utilization efficiency; a larger fraction of **krypton** propellant exits the thruster as neutral atoms, which do not contribute to thrust and lower the average exhaust velocity.[1] At a constant power level, thrusters operating on **krypton** generally produce less thrust than when operating on xenon.[6] For missions where high thrust is a priority (e.g., orbit raising), this is a significant disadvantage.

### **Efficiency**

The overall efficiency of an ion thruster is a product of several factors, including mass utilization and energy conversion. Xenon consistently demonstrates higher efficiency.[2] The primary reasons for **krypton**'s lower efficiency are:

- Higher Ionization Cost: **Krypton**'s higher first ionization energy means more power is consumed to create each ion.[1]
- Lower Mass Utilization: **Krypton** has a lower ionization cross-section and a higher neutral velocity, making it harder to ionize within the discharge chamber.[1] This results in significant neutral propellant losses.
- Higher Discharge Losses: Experiments have shown that the discharge power losses when running on krypton can be 50 to 75 watts per beam ampere higher than with xenon under certain conditions.

#### **Thruster Lifetime**

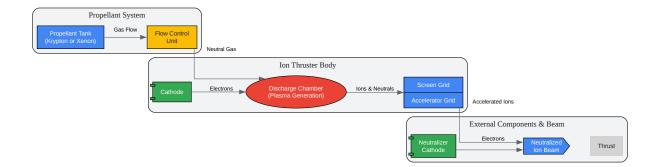
While comprehensive long-duration tests are limited, the physics of **krypton** suggest a potential reduction in thruster lifetime. The higher ionization energy requires higher electron temperatures, which can lead to increased sputtering and erosion of critical thruster components like the discharge chamber walls and grids.[7] Some studies suggest wall erosion rates with **krypton** could be 1.5 to 2 times higher than with xenon.



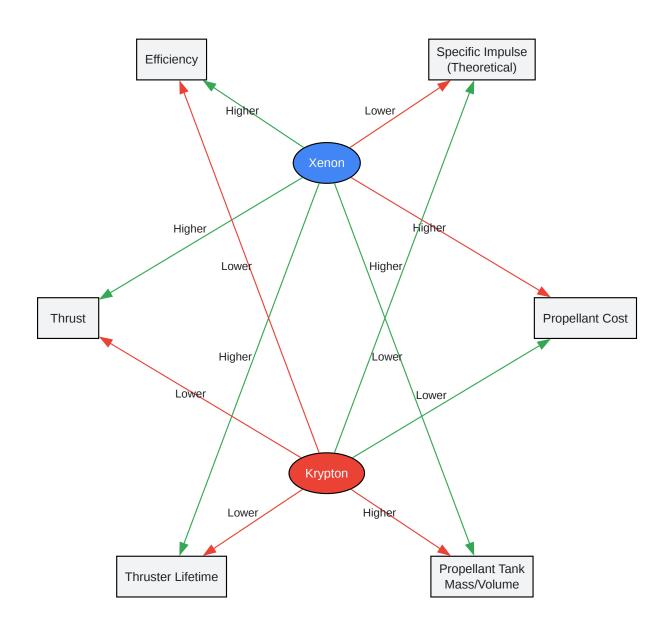
# Operational Principles and Performance Visualization

The fundamental operation of a gridded ion thruster remains the same regardless of the propellant used. The process involves ionizing the propellant, accelerating the ions using electrostatic grids, and neutralizing the ion beam to prevent spacecraft charging.









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